molecular formula C10H9IN2 B1621561 4-Iodo-5-methyl-1-phenyl-1H-pyrazole CAS No. 342405-19-0

4-Iodo-5-methyl-1-phenyl-1H-pyrazole

Cat. No.: B1621561
CAS No.: 342405-19-0
M. Wt: 284.1 g/mol
InChI Key: JAKUAKSZBOSBOD-UHFFFAOYSA-N
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Description

4-Iodo-5-methyl-1-phenyl-1H-pyrazole is a chemical compound with the molecular formula C10H9IN2 and a molecular weight of 284.10 . It is a solid substance that is used for research purposes .


Synthesis Analysis

The synthesis of pyrazole compounds like this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They undergo various chemical reactions, including iodination in the presence of iodine and ammonium hydroxide .


Physical and Chemical Properties Analysis

This compound is a solid substance that should be stored at room temperature . It has a melting point of 65-68°C and a boiling point of 322.8°C at 760 mmHg . The predicted density is approximately 1.68 g/cm3, and the refractive index is approximately 1.67 .

Scientific Research Applications

1. Structural and Spectral Studies

  • Research has explored the structural and spectral characteristics of pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, using experimental and theoretical methods. These studies include nuclear magnetic resonance (NMR), Fourier transform infrared (FT-IR) spectroscopy, and density functional theory (DFT) calculations (Viveka et al., 2016).

2. Inhibitor Development in Biochemistry

  • Fragment-based lead discovery has identified 5-methyl-4-phenyl-1H-pyrazole as a novel inhibitor of protein kinase B (PKB), a critical enzyme in various biological processes. This discovery has facilitated the development of potent and efficient analogues (Saxty et al., 2007).

3. Antimicrobial and Antioxidant Potentials

  • Pyrazole derivatives have been studied for their antimicrobial and antioxidant properties. For example, certain synthesized pyrazole compounds have shown strong antioxidant activity, suggesting their potential in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).

4. Antifungal and Antibacterial Properties

  • Phenylpyrazoles derived from 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole and similar compounds have demonstrated significant antimicrobial properties. These include inhibitory effects against pathogenic yeast and mould, contributing to the development of new therapeutic agents (Farag et al., 2008).

5. Synthesis of Derivatives for Pharmacological Potential

  • Studies on the synthesis of pyrazole-based pyrimidine scaffolds, which are components in nucleic acids, have shown potential applications in AIDS chemotherapy. The focus has been on cost-effective synthesis and subsequent biological activity evaluation (Ajani et al., 2019).

6. Exploration in Molecular Targeted Therapy

  • 3-phenyl-1H-pyrazole derivatives have been synthesized and studied for their potential as intermediates in the development of small molecular targeted anticancer drugs. This underlines the role of such compounds in cancer therapy (Liu et al., 2017).

7. Corrosion Inhibition Research

  • Research has explored the application of pyrazol derivatives as corrosion inhibitors, such as for steel in the petroleum industry. This includes investigating their efficacy and mechanisms through various spectroscopic and electrochemical methods (Singh et al., 2020).

Properties

IUPAC Name

4-iodo-5-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKUAKSZBOSBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380082
Record name 4-Iodo-5-methyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342405-19-0
Record name 4-Iodo-5-methyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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